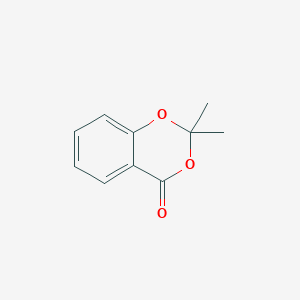![molecular formula C16H12F3N B15337200 1-Methyl-2-[4-(trifluoromethyl)phenyl]indole](/img/structure/B15337200.png)
1-Methyl-2-[4-(trifluoromethyl)phenyl]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-[4-(trifluoromethyl)phenyl]indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a trifluoromethyl group on the phenyl ring enhances the compound’s chemical stability and lipophilicity, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-2-[4-(trifluoromethyl)phenyl]indole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core . For this specific compound, the starting materials include 4-(trifluoromethyl)phenylhydrazine and 1-methyl-2-formylindole. The reaction typically occurs in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods: Industrial production of this compound often involves optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of recyclable catalysts and solvents can enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2-[4-(trifluoromethyl)phenyl]indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophiles due to its electron-rich nature.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used under controlled temperature conditions.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are typical oxidizing agents.
Major Products:
Nitration: 1-Methyl-2-[4-(trifluoromethyl)phenyl]-3-nitroindole
Bromination: 1-Methyl-2-[4-(trifluoromethyl)phenyl]-3-bromoindole
Oxidation: this compound-2,3-dione
Reduction: 1-Methyl-2-[4-(trifluoromethyl)phenyl]indoline
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-[4-(trifluoromethyl)phenyl]indole has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methyl-2-[4-(trifluoromethyl)phenyl]indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.
Pathways Involved: By interacting with these targets, the compound can influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-phenylindole: Lacks the trifluoromethyl group, resulting in lower lipophilicity and stability.
1-Methyl-2-[4-(methyl)phenyl]indole: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties and biological activity.
1-Methyl-2-[4-(chloromethyl)phenyl]indole:
Uniqueness: 1-Methyl-2-[4-(trifluoromethyl)phenyl]indole is unique due to the trifluoromethyl group’s influence on its chemical stability, lipophilicity, and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C16H12F3N |
|---|---|
Molekulargewicht |
275.27 g/mol |
IUPAC-Name |
1-methyl-2-[4-(trifluoromethyl)phenyl]indole |
InChI |
InChI=1S/C16H12F3N/c1-20-14-5-3-2-4-12(14)10-15(20)11-6-8-13(9-7-11)16(17,18)19/h2-10H,1H3 |
InChI-Schlüssel |
KZIKKQAQXLGHDP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


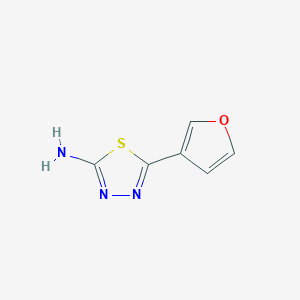
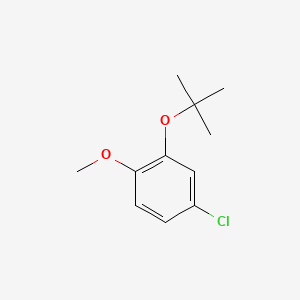
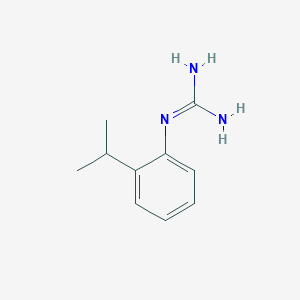
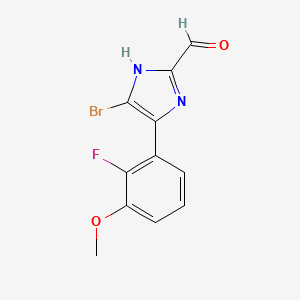
![Methyl 3-[4-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B15337147.png)

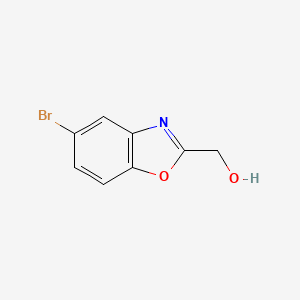
![2-[[(2R,3R)-3-(Benzyloxy)2-butyl]oxy]-4-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B15337184.png)
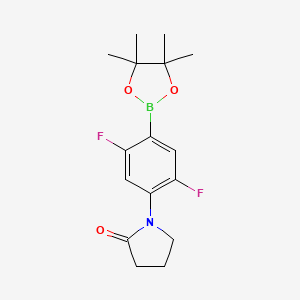

![Methyl 2-[Bis(Boc)amino]-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B15337196.png)

![7-Boc-2-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B15337218.png)
